14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0?,?.0??,??]hexadeca-1(9),2(7),10,13-tetraen-16-one
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Overview
Description
14-methyl-8,12-dithia-10,15-diazatetracyclo[7700²,⁷0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-tetraen-16-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-tetraen-16-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the methyl and dithia-diaza groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-tetraen-16-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-tetraen-16-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-tetraen-16-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 13-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-tetraen-16-one
- 14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-trien-16-one
Uniqueness
14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2(7),10,13-tetraen-16-one is unique due to its specific tetracyclic structure and the presence of both dithia and diaza groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
14-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-7-6-17-13-14-11-10(12(16)15(7)13)8-4-2-3-5-9(8)18-11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUNLSAUJTFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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